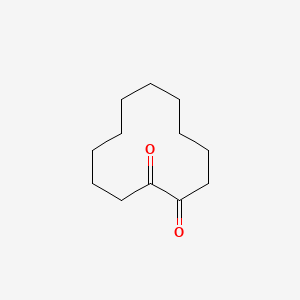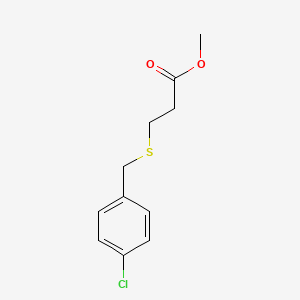
9-(3-Fluoropyridin-4-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-Fluoropyridin-4-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound that features a fluoropyridine moiety attached to a hexahydroacridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Fluoropyridin-4-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluoropyridine Moiety: This can be achieved through the fluorination of a suitable pyridine derivative using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Construction of the Hexahydroacridine Core: This involves cyclization reactions, often using catalysts like Lewis acids (e.g., AlCl3) under controlled conditions.
Coupling of the Fluoropyridine and Hexahydroacridine Units: This step may involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acridine core, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the fluoropyridine moiety using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the fluoropyridine ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts or under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-(3-Fluoropyridin-4-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug discovery. The fluoropyridine moiety is known to enhance the bioavailability and metabolic stability of drug candidates, making this compound a valuable scaffold for medicinal chemistry.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The acridine core is known for its DNA intercalating properties, which could be leveraged in the design of anticancer agents or other therapeutic drugs.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or fluorescent dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 9-(3-Fluoropyridin-4-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is not well-documented. based on its structure, it is likely to interact with biological targets through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. The fluoropyridine moiety may enhance binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Acridine Derivatives: Compounds like acridine orange and proflavine, which are known for their DNA intercalating properties.
Fluoropyridine Derivatives: Compounds such as 3-fluoropyridine and 4-fluoropyridine, which are used in medicinal chemistry for their enhanced metabolic stability.
Uniqueness
9-(3-Fluoropyridin-4-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is unique due to the combination of the fluoropyridine and hexahydroacridine moieties
Properties
CAS No. |
853311-89-4 |
|---|---|
Molecular Formula |
C22H25FN2O2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
9-(3-fluoropyridin-4-yl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C22H25FN2O2/c1-21(2)7-14-19(16(26)9-21)18(12-5-6-24-11-13(12)23)20-15(25-14)8-22(3,4)10-17(20)27/h5-6,11,18,25H,7-10H2,1-4H3 |
InChI Key |
WVJYDKPSPJHLMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C=NC=C4)F)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B11951728.png)



![2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11951761.png)


![1-(2,6-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951782.png)






